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molecular formula C12H9N3O B1510497 4-(2-Aminopyridin-3-yloxy)benzonitrile

4-(2-Aminopyridin-3-yloxy)benzonitrile

Cat. No. B1510497
M. Wt: 211.22 g/mol
InChI Key: PJOHYYVXQJICLH-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

Heated a mixture of potassium carbonate (31.38 g, 227.0 mmol), 2-aminopyridin-3-ol (10.00 g, 90.82 mmol), 4-fluorobenzonitrile (11.00 g, 90.82 mmol), and DMF (80 mL) at 90° C. for 3 hours. Cooled, partitioned between ethyl acetate and water, washed the organic layer twice with water, once with 2N NaOH, brine, dried, and concentrated. Dissolved the residue in dichloromethane (20 mL), added hexanes (150 mL), concentrated to 130 mL, filtered, and dried to afford the title compound (13.95 g, 72.72% yield) as a tan powder.
Quantity
31.38 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
72.72%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][N:9]=1.F[C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>CN(C=O)C>[NH2:7][C:8]1[C:13]([O:14][C:16]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
31.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
11 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
washed the organic layer twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 2N NaOH, brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the residue in dichloromethane (20 mL)
ADDITION
Type
ADDITION
Details
added hexanes (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 130 mL
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.95 g
YIELD: PERCENTYIELD 72.72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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